molecular formula C14H17N3O2 B7556448 N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide

Cat. No. B7556448
M. Wt: 259.30 g/mol
InChI Key: VPMDCKYJJGHYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in pain signaling pathways.

Mechanism of Action

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide is a selective antagonist of the AT2R, which is expressed in peripheral sensory neurons and has been shown to play a role in pain signaling pathways. By blocking the AT2R, N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide is thought to reduce pain signaling and provide pain relief.
Biochemical and Physiological Effects
In preclinical studies, N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide has been shown to reduce pain behavior in various animal models of chronic pain. It has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in pain signaling pathways. In addition, N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide has been shown to have a good safety profile and is well-tolerated in humans.

Advantages and Limitations for Lab Experiments

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide has several advantages for lab experiments. It has a good safety profile and is well-tolerated in humans, which makes it a promising candidate for clinical trials. It also has a selective mechanism of action, which reduces the risk of off-target effects. However, N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide has some limitations for lab experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues. In addition, it may have limited efficacy in certain types of chronic pain.

Future Directions

There are several future directions for the development of N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide. One direction is to investigate its potential use in combination with other pain medications, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). Another direction is to investigate its potential use in other types of chronic pain, such as fibromyalgia and diabetic neuropathy. Finally, there is a need for further research to understand the long-term safety and efficacy of N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide in humans.
Conclusion
N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide is a promising candidate for the treatment of chronic pain. Its selective mechanism of action and good safety profile make it a promising candidate for clinical trials. Further research is needed to fully understand its potential benefits and limitations in the treatment of chronic pain.

Synthesis Methods

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide can be synthesized using a multi-step process, starting with the reaction of 2-oxo-1H-quinoline-3-carbaldehyde with ethylamine to form N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide. The compound can then be purified using various methods, such as column chromatography and recrystallization.

Scientific Research Applications

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide has been studied extensively for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. In addition, N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide has been shown to have a good safety profile and is well-tolerated in humans.

properties

IUPAC Name

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-16-13(18)9-15-8-11-7-10-5-3-4-6-12(10)17-14(11)19/h3-7,15H,2,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMDCKYJJGHYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNCC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide

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